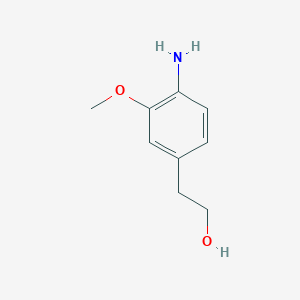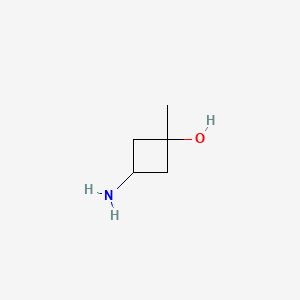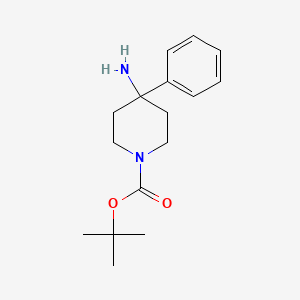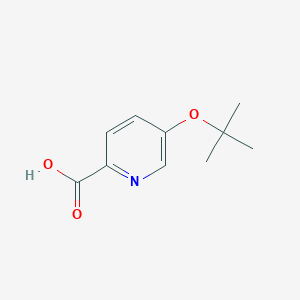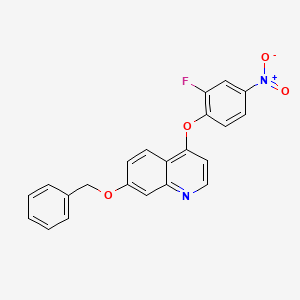
7-(Benzyloxy)-4-(2-fluoro-4-nitrophenoxy)quinoline
説明
7-(Benzyloxy)-4-(2-fluoro-4-nitrophenoxy)quinoline (BFNPQ) is an organic compound belonging to the quinoline family. It is an important compound in the field of organic synthesis, as it is a versatile intermediate for the preparation of various organic compounds. BFNPQ is used in a variety of scientific research applications, including drug discovery and development, biochemistry, and physiology.
科学的研究の応用
Photophysical Properties : Quinoline derivatives have been synthesized and studied for their photophysical behaviors. These compounds exhibit unique absorption and emission properties in various solvents, demonstrating potential applications in fluorescence spectroscopy and materials science (Padalkar & Sekar, 2014).
Dye Synthesis : Quinoline derivatives, including those similar to the compound , have been utilized in the synthesis of azoic dyes. These dyes are evaluated for their color and fastness properties, indicating their usefulness in the textile industry (Krishnan & Seshadri, 1986).
Anticancer Activity : Some quinoline derivatives have shown significant anticancer activity. These compounds have been tested against various carcinoma cell lines and have shown potential as novel anticancer agents. Their interactions with biological targets such as the hTopoIIα enzyme have also been explored (Bhatt, Agrawal, & Patel, 2015).
Synthesis Optimization : The synthesis of 3-(aryloxy)quinoline derivatives, including compounds structurally similar to 7-(Benzyloxy)-4-(2-fluoro-4-nitrophenoxy)quinoline, has been optimized. These studies focus on reaction conditions to achieve higher yields and efficient production, which is crucial for industrial applications (Khan, El-Gamal, & Oh, 2013).
Bioimaging Applications : Quinoline derivatives have been developed for bioimaging purposes, specifically for detecting biomolecules like cysteine in living cells. These compounds exhibit fluorescence turn-on sensing mechanisms, making them valuable tools in biological and medical research (Muthusamy et al., 2021).
Corrosion Inhibition : Quinoline and its derivatives, including compounds similar to 7-(Benzyloxy)-4-(2-fluoro-4-nitrophenoxy)quinoline, are known for their anticorrosive properties. They are used as corrosion inhibitors due to their ability to form stable chelating complexes with metallic surfaces (Verma, Quraishi, & Ebenso, 2020).
特性
IUPAC Name |
4-(2-fluoro-4-nitrophenoxy)-7-phenylmethoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN2O4/c23-19-12-16(25(26)27)6-9-22(19)29-21-10-11-24-20-13-17(7-8-18(20)21)28-14-15-4-2-1-3-5-15/h1-13H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGDNTOCJTWYES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=NC=CC(=C3C=C2)OC4=C(C=C(C=C4)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Benzyloxy)-4-(2-fluoro-4-nitrophenoxy)quinoline | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


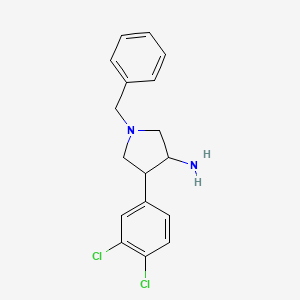
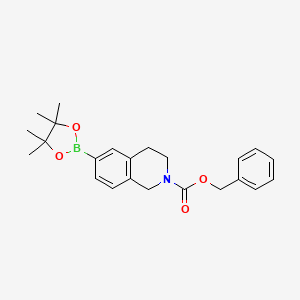
![2-Azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B1374324.png)
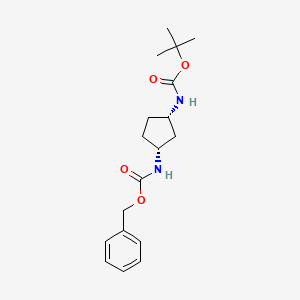
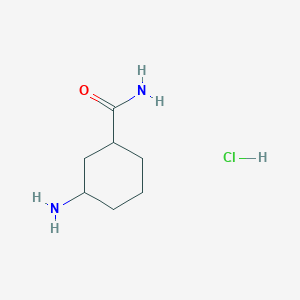
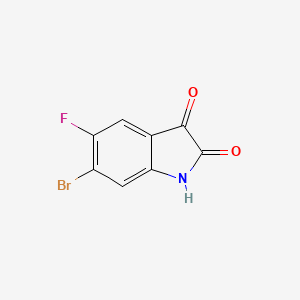
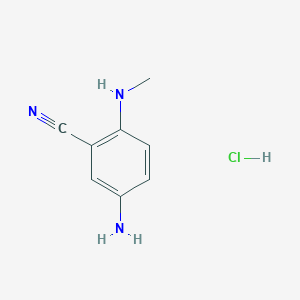
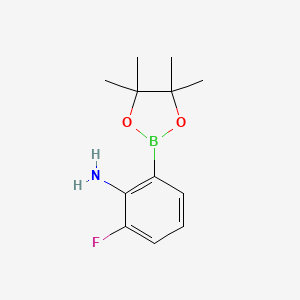
![N-[(1-benzylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B1374333.png)
